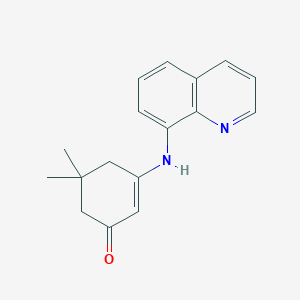
N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine” is a compound that contains a Boc-protected amine group . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of Boc-protected amines, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions. The reaction involves a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . This stability allows for the use of a base-labile protection group such as Fmoc in an orthogonal protection strategy . The Boc group can be cleaved under anhydrous acidic conditions .Aplicaciones Científicas De Investigación
Catalysts for N-Boc Protection of Amines
Poly(N-vinylimidazole) and N-sulfonic acid poly(4-vinylpyridinium) chloride have been identified as effective catalysts for the N-Boc protection of amines. These halogen-free catalysts offer advantages such as excellent yields, reusability, and the absence of toxic solvents, making them suitable for both laboratory and industrial applications (Khaligh, 2012); (Shirini, Khaligh, & Goli Jolodar, 2013).
Synthesis of Functionalized Polymers
A method for the selective single monomer addition in living cationic polymerization has been developed, utilizing a protected 2-aminoethyl vinyl ether (BocVE) for the sequential double end-functionalization of polymers. This technique allows for the introduction of amine-functionalized and amine-carboxylate double-functionalized polymers, demonstrating the utility of N-Boc protected vinyl compounds in advanced polymer synthesis (Ida, Terashima, Ouchi, & Sawamoto, 2010).
Advanced Organic Synthesis Techniques
Photoredox α-vinylation of α-amino acids and N-aryl amines has been achieved through the coupling of vinyl sulfones with photoredox-generated α-amino radicals. This method provides a new approach to forming allylic amines with excellent control over olefin geometry, showcasing the versatility of N-Boc protected amines in synthesizing natural products and pharmacophores (Noble & MacMillan, 2014).
Green Chemistry Approaches
Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water represents a significant advancement towards greener chemistry. This method avoids the use of harmful solvents and excessive catalysts, providing a sustainable approach to the N-Boc protection of amines, crucial for synthetic and medicinal chemistry applications (Chankeshwara & Chakraborti, 2006).
Novel Ligands for Organic Reactions
New ligands for palladium-catalyzed C-N couplings of aryl and heteroaryl bromides and chlorides, as well as for vinyl bromides at room temperature, have been developed. These findings enhance the efficiency of coupling reactions involving BOC-protected amines, further expanding the scope of N-Boc protected compounds in complex organic synthesis (Reddy, Kingston, & Verkade, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(1S,2S)-2-ethenylcyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGDNSFEXHTTF-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
methanesulfonamide](/img/structure/B2670268.png)

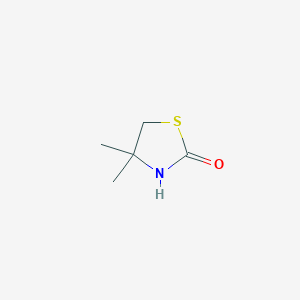
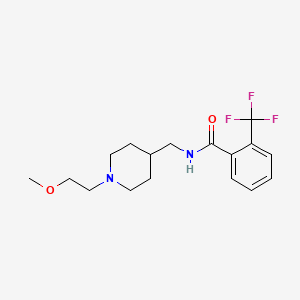
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
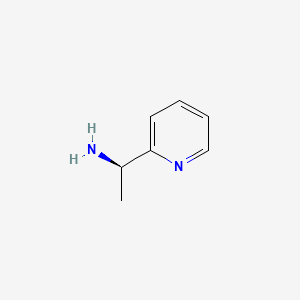
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
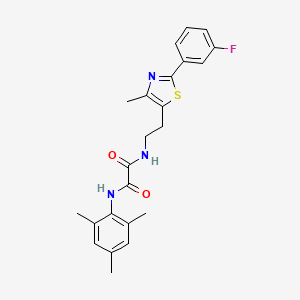
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
